molecular formula C9H7BrOS2 B13031088 4-Bromo-5-methoxy-2,2'-bithiophene

4-Bromo-5-methoxy-2,2'-bithiophene

Cat. No.: B13031088
M. Wt: 275.2 g/mol
InChI Key: XMZLVCABCUBBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methoxy-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-methoxy-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 5-methoxy-2,2’-bithiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-methoxy-2,2’-bithiophene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various aryl or alkyl derivatives depending on the substituent introduced.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

4-Bromo-5-methoxy-2,2’-bithiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2,2’-bithiophene in its applications is primarily related to its electronic properties. The bromine and methoxy substituents influence the electron density and distribution within the thiophene rings, affecting the compound’s reactivity and interactions with other molecules. In organic electronics, the compound’s ability to facilitate charge transport is crucial for its function as a semiconductor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methoxy-2,2’-bithiophene is unique due to the presence of both bromine and methoxy substituents, which provide a balance of reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Properties

Molecular Formula

C9H7BrOS2

Molecular Weight

275.2 g/mol

IUPAC Name

3-bromo-2-methoxy-5-thiophen-2-ylthiophene

InChI

InChI=1S/C9H7BrOS2/c1-11-9-6(10)5-8(13-9)7-3-2-4-12-7/h2-5H,1H3

InChI Key

XMZLVCABCUBBPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(S1)C2=CC=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.